molecular formula C21H28NO3+ B076584 Methylbenactyzium CAS No. 13473-61-5

Methylbenactyzium

Cat. No.: B076584
CAS No.: 13473-61-5
M. Wt: 342.5 g/mol
InChI Key: HDAMOICMOAXFLJ-UHFFFAOYSA-N
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Preparation Methods

Methylbenactyzium bromide can be synthesized through the esterification of diethylaminoethanol with benzilic acid, followed by quaternization with methyl bromide . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like sulfuric acid. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methylbenactyzium bromide undergoes several types of chemical reactions, including:

Scientific Research Applications

Methylbenactyzium bromide has a wide range of scientific research applications:

Mechanism of Action

Methylbenactyzium bromide works by selectively blocking the action of acetylcholine at muscarinic receptors in smooth muscles and glands . Acetylcholine is a neurotransmitter that facilitates communication between nerves and muscles. When acetylcholine binds to its receptors, it triggers muscle contractions and gland secretions. By inhibiting this action, this compound bromide helps to reduce muscle spasms and glandular secretions .

Comparison with Similar Compounds

. Similar compounds include:

Properties

CAS No.

13473-61-5

Molecular Formula

C21H28NO3+

Molecular Weight

342.5 g/mol

IUPAC Name

diethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-methylazanium

InChI

InChI=1S/C21H28NO3/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,24H,4-5,16-17H2,1-3H3/q+1

InChI Key

HDAMOICMOAXFLJ-UHFFFAOYSA-N

SMILES

CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O

Key on ui other cas no.

13473-61-5

Related CAS

2424-72-8 (iodide)
3166-62-9 (bromide)

Synonyms

(2-benziloyloxyethyl)diethylmethylammonium iodide
2-diethylaminoethyldiphenylglycolate methylbromide
diethyllachesine
diethyllachesine bromide
diethyllachesine iodide
filcilin
methylbenactyzium bromide

Origin of Product

United States

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